

Application Notes and Protocols for In Vivo Administration of SR12343 in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of **SR12343** in mouse models of aging and senescence. The protocols outlined below are based on established research demonstrating the efficacy of **SR12343** in reducing markers of cellular senescence and improving healthspan.

Introduction

SR12343 is a novel small molecule that inhibits the IKK/NF-κB signaling pathway by disrupting the crucial interaction between IKKβ and NEMO (NF-κB essential modulator).[1] Constitutive activation of the NF-κB pathway is strongly associated with cellular senescence and the production of the senescence-associated secretory phenotype (SASP), which contributes to aging and age-related diseases. By inhibiting this pathway, **SR12343** has been shown to reduce senescence and SASP markers in various mouse models.[1][2][3]

Data Summary

The following tables summarize the quantitative data from studies administering **SR12343** in different mouse models.

Table 1: SR12343 Administration Parameters in Mouse Models



Mouse Model	Age/Cond ition	Dosage	Administr ation Route	Frequenc y	Duration of Treatmen t	Vehicle
Ercc1-/Δ (accelerate d aging)	6-8 weeks of age	30 mg/kg	Intraperiton eal (i.p.)	3 times per week	8 weeks	10% DMSO, 10% Tween 80, 80% Water
Zmpste24-/ - (accelerate d aging)	10 weeks of age	30 mg/kg	Intraperiton eal (i.p.)	3 times per week	10 weeks	10% DMSO, 10% Tween 80, 80% Water
Wild-Type (naturally aged)	110 weeks old	30 mg/kg	Intraperiton eal (i.p.)	Not specified	17 weeks	10% DMSO, 10% Tween 80, 80% Water

Table 2: Effects of SR12343 on Senescence and SASP Markers in Mice



Mouse Model	Tissue	Marker	Effect of SR12343 Treatment
Ercc1-/Δ	Lung	p16lnk4a, p21Cip1, Tnfα, p53, Mcp1	Significant reduction in gene expression
Ercc1-/Δ	Quadriceps	p16lnk4a, p21Cip1, Tnfα, p53, Mcp1	Significant reduction in gene expression
Ercc1-/Δ	Liver	SA-β-gal positive cells	Significant decrease
Zmpste24-/-	Skeletal Muscle	SA-β-gal positive cells	Significant decrease
Zmpste24-/-	Heart	SA-β-gal positive cells	Significant decrease
Old Wild-Type	Liver	p-p65/p65, p16, p21	Reduction in protein expression
Old Wild-Type	Liver	Senescence and SASP genes	Reduction in gene expression
Old Wild-Type	Lung	Senescence and SASP genes	Reduction in gene expression

Experimental Protocols Preparation of SR12343 Formulation

Materials:

- SR12343 powder
- Dimethyl sulfoxide (DMSO)
- Tween 80
- Sterile Water for Injection
- Sterile tubes and syringes

Protocol:



- Prepare a vehicle solution of 10% DMSO, 10% Tween 80, and 80% sterile water.
- To prepare the **SR12343** formulation, first dissolve the **SR12343** powder in DMSO.
- Add Tween 80 to the solution and mix thoroughly.
- Finally, add the sterile water to reach the final concentration and volume. The final formulation should be a clear solution.
- Vortex the solution until it is fully dissolved.
- Prepare fresh on the day of administration.

In Vivo Administration of SR12343

Materials:

- Prepared SR12343 formulation
- Appropriate mouse strain (e.g., Ercc1-/Δ, Zmpste24-/-, or aged wild-type)
- Sterile 1 mL syringes with 27-30 gauge needles
- Animal scale
- 70% ethanol for disinfection

Protocol:

- Weigh each mouse to determine the correct volume of SR12343 to inject for a 30 mg/kg dose.
- Gently restrain the mouse.
- Administer the **SR12343** formulation via intraperitoneal (i.p.) injection.
- Administer the injection three times per week on non-consecutive days.
- Monitor the mice regularly for any adverse effects.



Senescence-Associated Beta-Galactosidase (SA-β-gal) Staining of Mouse Tissue

Materials:

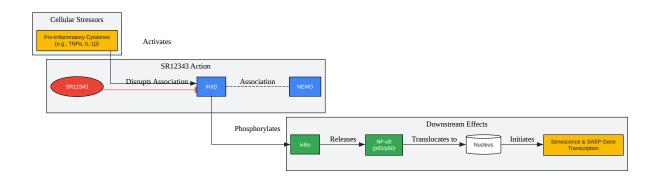
- Freshly collected mouse tissue (e.g., liver, muscle, heart)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
- SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer at pH 6.0)
- · Microscope slides
- · Staining jars

Protocol:

- Euthanize the mouse and immediately dissect the tissue of interest.
- · Wash the tissue briefly in cold PBS.
- Fix the tissue in the fixation solution for 10-15 minutes at room temperature.
- Wash the tissue three times with PBS for 5 minutes each.
- Incubate the tissue in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.
- The following day, wash the tissue with PBS.
- Observe the tissue under a microscope for the development of a blue color, which indicates SA-β-gal positive senescent cells.
- For quantification, the number of blue-stained cells can be counted in multiple fields of view.



Visualizations Signaling Pathway

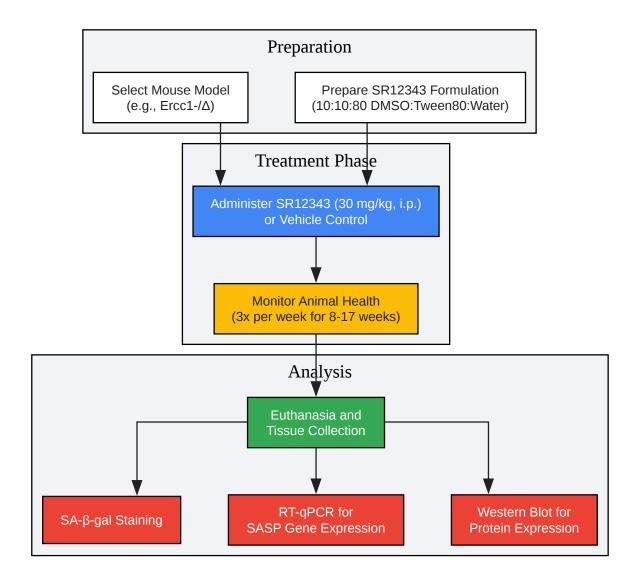


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Caption: Mechanism of **SR12343** in inhibiting the NF-кВ signaling pathway.

Experimental Workflow





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Caption: Workflow for in vivo **SR12343** administration and subsequent analysis.

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